molecular formula C8H11BrClN B1379621 (2-Bromo-3-methylphenyl)methanamine hydrochloride CAS No. 1798017-37-4

(2-Bromo-3-methylphenyl)methanamine hydrochloride

Cat. No.: B1379621
CAS No.: 1798017-37-4
M. Wt: 236.53 g/mol
InChI Key: HXRSMPWFFSEIFO-UHFFFAOYSA-N
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Description

“(2-Bromo-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1798017-37-4 . It has a molecular weight of 236.54 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H" . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 236.54 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, Kobayashi et al. (2013) demonstrated the use of (2-bromophenyl)methanamine in synthesizing 2,3-dihydro-1H-isoindole-1-thiones, highlighting its utility in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (K. Kobayashi, Y. Yokoi, T. Nakahara, N. Matsumoto, 2013).

Photocytotoxicity Studies

In the field of medicinal chemistry, research by Basu et al. (2014) on iron(III) catecholates reveals the photocytotoxic properties of compounds derived from (2-bromophenyl)methanamine. These complexes show potential in photodynamic therapy, demonstrating the ability to generate reactive oxygen species under red light illumination and exhibiting significant cytotoxicity against various cancer cell lines (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).

Catalysis and Organic Transformations

Research into catalytic processes has also been a focus, with studies such as those by Nájera et al. (2004), exploring the use of (2-bromophenyl)methanamine derivatives in Suzuki–Miyaura and related cross-couplings in aqueous solvents. These findings highlight the role of these compounds in facilitating environmentally friendly synthesis of biaryls and heterobiaryls, which are important building blocks in the pharmaceutical industry (C. Nájera, J. Gil-Moltó, S. Karlström, 2004).

Synthesis of Quinazolines

Furthermore, the work by Omar et al. (2014) on the synthesis of 2-substituted quinazolines using 1-(2-halophenyl)methanamines in a CuI-catalyzed domino reaction underscores the versatility of these compounds in organic synthesis. This process is noteworthy for its efficiency in constructing quinazoline derivatives, which are of significant interest due to their biological activities (Mohamed A. Omar, J. Conrad, U. Beifuss, 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSMPWFFSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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